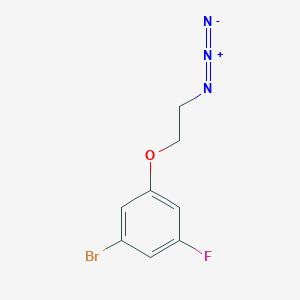
1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene is an organic compound that features a benzene ring substituted with azidoethoxy, bromo, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a bromo-fluorobenzene derivative with an azidoethanol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The bromo group can be oxidized to a bromo oxide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts and sodium ascorbate are commonly used in click chemistry reactions.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Triazoles: Formed from the azido group via click chemistry.
Amines: Formed from the reduction of the azido group.
Bromo Oxides: Formed from the oxidation of the bromo group.
Aplicaciones Científicas De Investigación
1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azido group allows for bioconjugation via click chemistry, useful in the development of biocompatible materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene depends on the specific application and the chemical reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. In medicinal chemistry, the compound’s functional groups may interact with biological targets, affecting molecular pathways and cellular processes.
Comparación Con Compuestos Similares
1-(2-Azidoethoxy)-3-chloro-5-fluorobenzene: Similar structure but with a chloro group instead of a bromo group.
1-(2-Azidoethoxy)-3-bromo-4-fluorobenzene: Similar structure but with the fluoro group in a different position.
1-(2-Azidoethoxy)-3-bromo-5-chlorobenzene: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene is unique due to the specific combination of azido, bromo, and fluoro groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
1-(2-azidoethoxy)-3-bromo-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3O/c9-6-3-7(10)5-8(4-6)14-2-1-12-13-11/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIOUBXDOGJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














